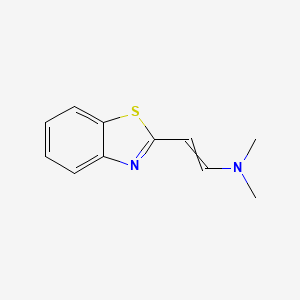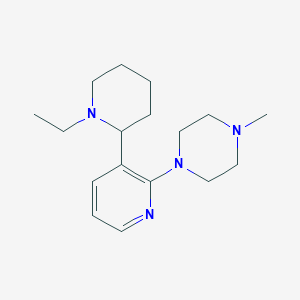
1-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)-4-methylpiperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound features a unique structure that includes a piperidine ring, a pyridine ring, and a piperazine ring, making it a valuable molecule for various scientific research applications.
Méthodes De Préparation
The synthesis of 1-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)-4-methylpiperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Introduction of the ethyl group: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.
Formation of the piperazine ring: This step involves the cyclization of appropriate intermediates, often using amination reactions.
Coupling of the piperidine and piperazine rings: This can be done through nucleophilic substitution reactions, where the piperidine derivative reacts with a halogenated piperazine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)-4-methylpiperazine undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the piperazine nitrogen can be substituted with various electrophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)-4-methylpiperazine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist at various receptors, including neurotransmitter receptors in the central nervous system . The compound may also inhibit specific enzymes, leading to altered biochemical pathways and therapeutic effects .
Comparaison Avec Des Composés Similaires
1-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)-4-methylpiperazine can be compared with other piperazine derivatives, such as:
1-(2-Pyridyl)piperazine: Known for its use in the synthesis of antipsychotic drugs.
1-(4-Methylpiperazin-1-yl)pyridin-2-yl: Studied for its potential anticancer properties.
1-(3-(1-Methylpiperidin-2-yl)pyridin-2-yl)piperazine: Explored for its antimicrobial activities.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which confer distinct pharmacological properties and research applications.
Propriétés
Formule moléculaire |
C17H28N4 |
|---|---|
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
1-[3-(1-ethylpiperidin-2-yl)pyridin-2-yl]-4-methylpiperazine |
InChI |
InChI=1S/C17H28N4/c1-3-20-10-5-4-8-16(20)15-7-6-9-18-17(15)21-13-11-19(2)12-14-21/h6-7,9,16H,3-5,8,10-14H2,1-2H3 |
Clé InChI |
HNVBLAOTGGDUMO-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCCC1C2=C(N=CC=C2)N3CCN(CC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-but-2-enedioate;[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate](/img/structure/B11820532.png)


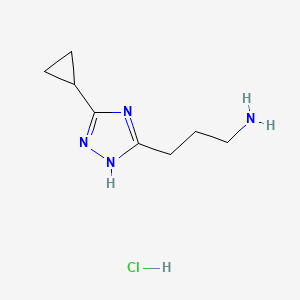

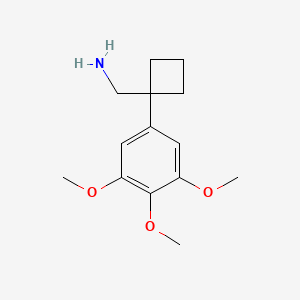
![4-coumaroyl-CoA; (Acyl-CoA); [M+H]+](/img/structure/B11820565.png)
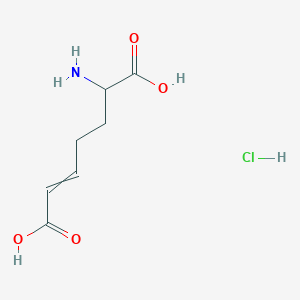
![4-[1-[Amino(ethyl)amino]ethyl]-2-methylphenol;dihydrochloride](/img/structure/B11820573.png)
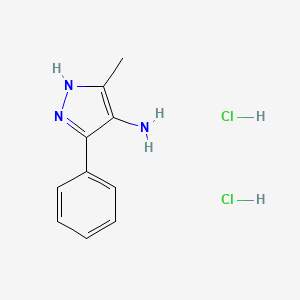

![Ethyl 6-amino-2,3-dihydro-4H-thieno[2,3-b]thiopyran-5-carboxylate 1-oxide](/img/structure/B11820599.png)
